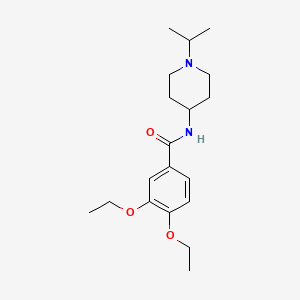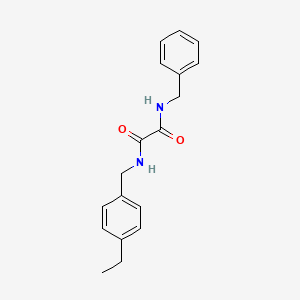
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as EPPB, is a sulfonamide derivative that has been widely studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that has been shown to selectively block the activity of several enzymes, including the protein tyrosine phosphatase PTP1B and the serine/threonine kinase CK2. In
作用機序
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a small molecule inhibitor that binds to the active site of PTP1B and CK2, blocking their enzymatic activity. The sulfonamide group of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide interacts with the catalytic cysteine residue of PTP1B, while the piperidine ring interacts with the ATP-binding site of CK2. The selectivity of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide for these enzymes is thought to be due to its unique chemical structure, which allows it to fit specifically into the active sites of these enzymes.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in animal models. Inhibition of PTP1B by N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to improve glucose homeostasis and insulin sensitivity, as well as to reduce body weight and adiposity in obese mice. Inhibition of CK2 by N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have anti-tumor effects in preclinical models of cancer, as well as to reduce inflammation and improve survival in animal models of sepsis.
実験室実験の利点と制限
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its biochemical and physiological effects. However, there are also limitations to its use in lab experiments. N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, its selectivity for PTP1B and CK2 may limit its usefulness for studying other enzymes or pathways.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of PTP1B and CK2. Another area of research is the investigation of the effects of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide on other enzymes and pathways that may be involved in disease processes. Finally, the potential clinical applications of N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide for the treatment of diabetes, cancer, and other diseases should be further explored.
合成法
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2-ethylphenylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 4-(2-ethylphenylamino)benzenesulfonyl chloride. This intermediate is then reacted with piperidine-2,6-dione to form the final product, N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
科学的研究の応用
N-(2-ethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to selectively block the activity of several enzymes, including PTP1B and CK2, which are involved in a variety of cellular processes. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. CK2 is involved in the regulation of cell growth and proliferation, and its inhibition has been shown to have anti-tumor effects in preclinical studies.
特性
IUPAC Name |
N-(2-ethylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-15-7-3-4-8-18(15)20-25(23,24)17-12-10-16(11-13-17)21-14-6-5-9-19(21)22/h3-4,7-8,10-13,20H,2,5-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHBNAZJEHOOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)

![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141780.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)


![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)

![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)